

# Tri-O-benzyl-D-galactal physical and chemical properties

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## Compound of Interest

Compound Name: *Tri-O-benzyl-D-galactal*

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An In-depth Technical Guide to **Tri-O-benzyl-D-galactal**: Physical and Chemical Properties for Researchers and Drug Development Professionals

## Introduction

**Tri-O-benzyl-D-galactal** is a versatile and pivotal intermediate in carbohydrate chemistry, widely utilized by researchers and professionals in drug development.<sup>[1][2]</sup> Its structure, featuring three benzyl ether protecting groups on a D-galactal scaffold, imparts stability and solubility in many organic solvents.<sup>[1]</sup> This compound serves as a crucial building block in the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and other medicinally important molecules.<sup>[1][3]</sup> Its applications extend to the synthesis of glycosides, the development of novel therapeutics for conditions such as cancer and cardiovascular disorders, and as a tool in glycobiology research to study carbohydrate-protein interactions.<sup>[1][2][4][5][6]</sup>

## Physical and Chemical Properties

The physical and chemical properties of **Tri-O-benzyl-D-galactal** are summarized in the table below, providing a comprehensive overview for easy reference.

Property	Value	References
IUPAC Name	(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran	[7]
Synonyms	3,4,6-Tri-O-benzyl-D-galactal, 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol 3,4,6-Tribenzyl Ether	[7][8]
CAS Number	80040-79-5	[1][7]
Molecular Formula	C <sub>27</sub> H <sub>28</sub> O <sub>4</sub>	[1][7]
Molecular Weight	416.51 g/mol	[1][4][7]
Appearance	White to off-white or yellowish powder/crystalline powder	[1][9]
Melting Point	48 - 58 °C	[1][4][8]
Boiling Point	544.9 ± 50.0 °C (Predicted)	[8][9]
Solubility	Soluble in dichloromethane and chloroform	[3][8][9]
Optical Rotation	[ $\alpha$ ] <sup>22</sup> /D -43° (c=1 in methylene chloride); [ $\alpha$ ] <sup>25</sup> /D = -42 to -46° (c=1 in CH <sub>2</sub> Cl <sub>2</sub> )	[1]
Purity	≥ 98% (TLC)	[1]
Storage Conditions	Store at 0-8 °C or in a freezer under -20°C; keep sealed in a dry environment	[1][9]

## Experimental Protocols

The synthesis of **Tri-O-benzyl-D-galactal** is a common procedure in carbohydrate chemistry labs. Below are representative experimental protocols for its preparation.

## Protocol 1: Benzylation of D-galactal using Sodium Hydride and Benzyl Bromide

This protocol details the direct benzylation of D-galactal.

### Materials:

- D-galactal
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Saturated sodium chloride solution
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., cyclohexane:EtOAc)

### Procedure:

- Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).[10]
- Cool the flask to 0 °C using an ice-water bath.[10]
- Carefully add sodium hydride (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.[10]
- Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.[10]

- Cool the flask back down to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise to the reaction mixture.[10]
- Remove the ice bath and let the reaction mixture stir at room temperature for 36 hours.[10]
- Quench the reaction by carefully adding a saturated sodium chloride solution.[10]
- Extract the product with ethyl acetate (3 x appropriate volume).[10]
- Wash the combined organic layers with saturated sodium bicarbonate solution followed by saturated sodium chloride solution.[10]
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
- Purify the crude product by column chromatography on silica gel to yield the pure **Tri-O-benzyl-D-galactal**.[10]

## Protocol 2: Deacetylation of Tri-O-acetyl-D-galactal followed by Benzylation

This two-step protocol involves the deprotection of acetylated D-galactal before benzylation.

### Materials:

- 3,4,6-tri-O-acetyl-D-Galactal
- Methanol (MeOH)
- Sodium methoxide (catalytic amount)
- IR 120 resin
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH)
- Benzyl bromide (BnBr)

### Procedure: Step 1: Deacetylation

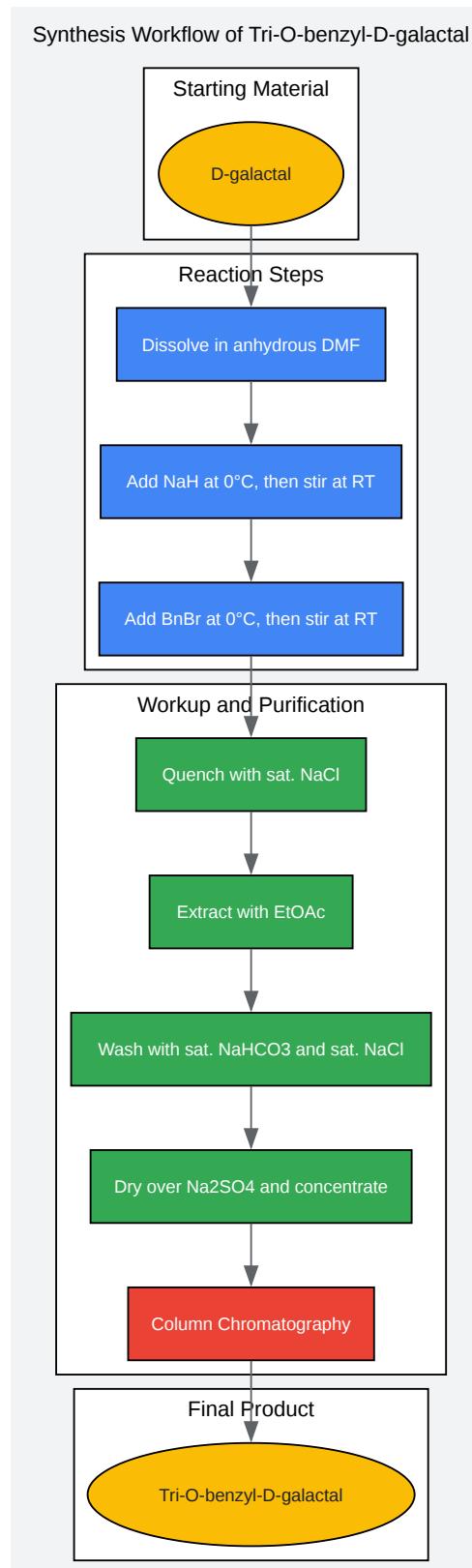
- To a stirred solution of 3,4,6-tri-O-acetyl-D-Galactal (500 mg, 1.83 mmol) in methanol (10 mL), add a catalytic amount of sodium methoxide (118 mg, 2.196 mmol) at room temperature.[11]
- Add IR 120 resin (20 mg) and stir the reaction for 20 minutes at room temperature.[11]
- After completion, filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the crude D-galactal.[11]

### Step 2: Benzylation

- To a stirred solution of the obtained crude D-galactal (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0°C.[11]
- Add benzyl bromide (7.82 mL) dropwise to the mixture at 0°C.[11]
- Allow the reaction to proceed for 4 hours at room temperature.[11]
- Monitor the reaction by TLC. Upon completion, purify the residue by silica gel column chromatography to yield the final product.[11]

## Visualizations

The following diagram illustrates the general workflow for the synthesis of **Tri-O-benzyl-D-galactal** from D-galactal.



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Caption: Synthesis Workflow of **Tri-O-benzyl-D-galactal**.

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